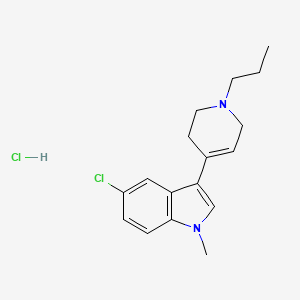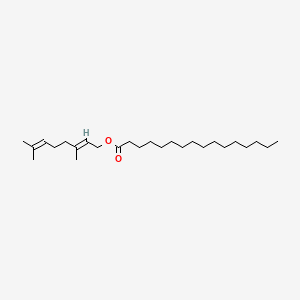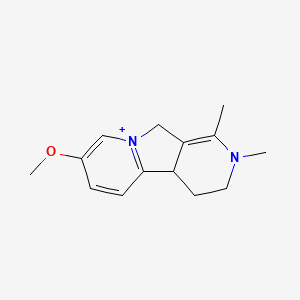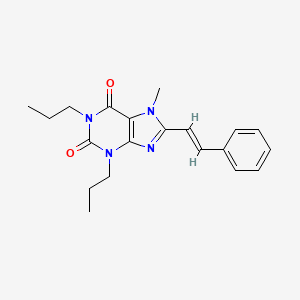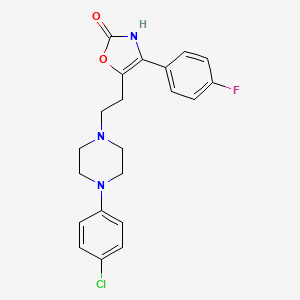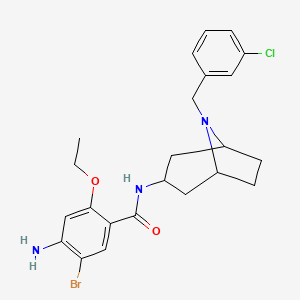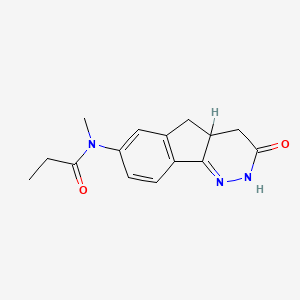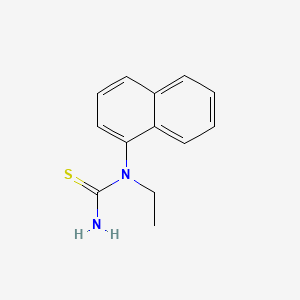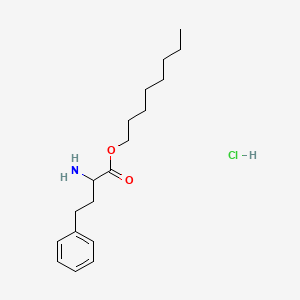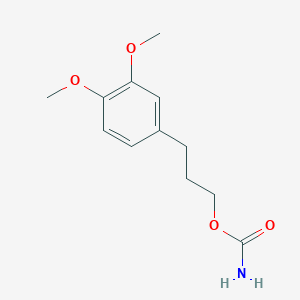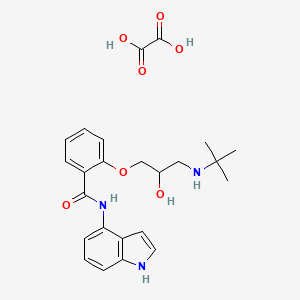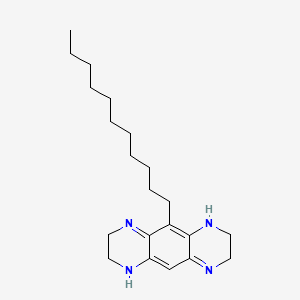
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes a pyrazine ring fused with a quinoxaline ring, and an undecyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino(2,3-g)quinoxaline derivatives typically involves the condensation of tetraaminobenzoquinone with appropriate alkynes or alkenes. For instance, the reaction of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione can yield pyrazino(2,3-g)quinoxaline derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for pyrazino(2,3-g)quinoxaline derivatives are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazino(2,3-g)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline dioxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazinoquinoxaline derivatives.
Scientific Research Applications
Pyrazino(2,3-g)quinoxaline derivatives have found applications in various scientific fields:
Medicine: Some derivatives exhibit promising anticancer and antimicrobial activities, making them candidates for drug development.
Industry: These compounds are used in the development of dyes and pigments for solar cell applications.
Mechanism of Action
The mechanism of action of pyrazino(2,3-g)quinoxaline derivatives varies depending on their application:
Photodynamic Therapy: These compounds act as photosensitizers, absorbing light and generating reactive oxygen species that can induce cell death in targeted tissues.
Organic Electronics: In organic thin-film transistors, these compounds facilitate charge transport through mechanisms such as hole polaron hopping.
Comparison with Similar Compounds
Similar Compounds
Pyrazino(2,3-f)quinoxaline: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
(1,2,5)thiadiazolo(3,4-g)quinoxaline: This compound contains sulfur atoms in place of some nitrogen atoms, leading to different electronic properties.
Uniqueness
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is unique due to its specific structural features, such as the undecyl side chain, which can influence its solubility and interaction with biological membranes. Its strong absorption in the visible and near-infrared regions also makes it particularly suitable for applications in photodynamic therapy and organic electronics.
Properties
CAS No. |
154324-54-6 |
|---|---|
Molecular Formula |
C21H34N4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C21H34N4/c1-2-3-4-5-6-7-8-9-10-11-17-20-18(22-12-14-24-20)16-19-21(17)25-15-13-23-19/h16,22,25H,2-15H2,1H3 |
InChI Key |
ABGOMXPJDDDNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C=C3C1=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



